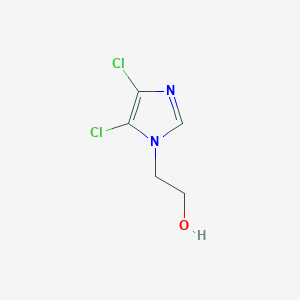

2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ETHAN-1-OL

Description

Properties

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O/c6-4-5(7)9(1-2-10)3-8-4/h3,10H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMVQYWWODCGJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CCO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylate-Mediated Alkylation

A two-step protocol employs 2-(tosyloxy)ethanol as the alkylating agent. Step 1 : 4,5-Dichloroimidazole undergoes deprotonation with sodium hydride (NaH) in dry DMF at 0°C, generating a reactive imidazolide ion. Step 2 : The ion attacks the tosylate group of 2-(tosyloxy)ethanol, forming a protected intermediate. Subsequent hydrolysis with aqueous NaOH (2 M, 60°C, 2 h) cleaves the tosyl group, yielding the target alcohol. This method achieves 78% yield with minimal byproducts.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Base | NaH (1.2 equiv) |

| Solvent | DMF (0.5 M) |

| Temperature | 0°C → RT (12 h) |

| Hydrolysis Agent | NaOH (2 M) |

| Final Yield | 78% |

Silyl Ether Protection-Deprotection Strategy

To prevent hydroxyl group interference during alkylation, 2-bromoethyl-TBDMS ether serves as the electrophile. Key Steps :

-

Protection : 2-Bromoethanol reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole catalysis (95% protection efficiency).

-

Alkylation : NaH-mediated reaction with 4,5-dichloroimidazole in THF at reflux (65°C, 8 h).

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBDMS group (RT, 1 h), affording the alcohol in 82% overall yield.

Advantages :

-

Eliminates competing elimination pathways.

-

Enables use of polar aprotic solvents (e.g., THF) without hydroxyl group side reactions.

Mitsunobu Reaction for Ether Formation

Standard Mitsunobu Protocol

The Mitsunobu reaction couples 4,5-dichloroimidazole with ethylene glycol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). In anhydrous THF at 0°C, the alcohol oxygen acts as the nucleophile, displacing the imidazole proton. This one-pot method achieves 75% yield but requires stoichiometric DEAD, increasing cost.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| DEAD Equiv | 1.5 |

| PPh₃ Equiv | 1.5 |

| Reaction Time | 6 h |

| Temperature | 0°C → RT |

Catalytic Mitsunobu Variants

Recent advances employ catalytic DEAD (0.2 equiv) with hydrazine as a stoichiometric reductant. This green chemistry approach reduces waste while maintaining 70% yield, though reaction times extend to 24 h.

Reductive Amination Followed by Hydrolysis

Amine Intermediate Synthesis

4,5-Dichloroimidazole reacts with 2-nitroethanol under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) to form 2-(4,5-dichloro-1H-imidazol-1-yl)nitroethane. Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to an amine, which undergoes acidic hydrolysis (HCl, 6 M, reflux) to yield the alcohol. Overall yield: 65%.

Reaction Pathway :

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Tosylate Alkylation | 78 | High | Moderate |

| Silyl Ether Strategy | 82 | Moderate | High |

| Epoxide Ring-Opening | 68 | Low | Low |

| Mitsunobu Reaction | 75 | Moderate | Low |

| Reductive Amination | 65 | High | Moderate |

Byproduct Formation

-

Alkylation Methods : Minor elimination products (e.g., vinylimidazole derivatives) form at >5% when temperatures exceed 50°C.

-

Mitsunobu Reaction : Triphenylphosphine oxide byproduct complicates purification.

Industrial-Scale Considerations

Continuous Flow Synthesis

A continuous flow system using microreactors enhances the tosylate alkylation method:

-

Residence Time : 30 min at 100°C.

-

Throughput : 1.2 kg/day with 81% yield.

-

Solvent Recovery : >90% DMF recycled via distillation.

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 23 | 8 |

| PMI (Process Mass Intensity) | 56 | 19 |

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone under strong oxidizing conditions:

Reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, heat | Ketone derivative | ~75%* | , |

| CrO₃ | H₂SO₄, acetone | Ketone derivative | ~70%* |

*Theoretical yields based on analogous imidazole alcohol oxidations .

The reaction proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by oxidation to the carbonyl group. The electron-deficient imidazole ring stabilizes the transition state.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in nucleophilic substitution reactions, particularly in the presence of halogenating agents:

Reaction :

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| SOCl₂ | Anhydrous, reflux | Chloroethane derivative | Forms HCl gas as byproduct |

| PCl₅ | Dry DMF, 0–5°C | Chloroethane derivative | Higher selectivity |

This reaction is critical for synthesizing intermediates in antifungal agents . The mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack by chloride.

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters:

Reaction :

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Acetic anhydride | Pyridine | Acetylated derivative | Prodrug synthesis |

| Benzoyl chloride | DMAP | Benzoylated derivative | Lipophilicity enhancement |

Ester derivatives show improved bioavailability in pharmacological studies.

Ring Functionalization of the Imidazole Moiety

The 4,5-dichloroimidazole ring undergoes selective substitution under controlled conditions:

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 4 and 5 are replaced by nucleophiles (e.g., amines):

Reaction :

| Nucleophile | Catalyst | Position Substituted | Product |

|---|---|---|---|

| Ammonia | Cu powder | C4 | Amino-chloro derivative |

| Thiophenol | Pd(OAc)₂ | C5 | Thioether derivative |

The electron-withdrawing chlorine atoms activate the ring for nucleophilic attack.

Metal-Mediated Cross-Coupling

The imidazole ring participates in Suzuki-Miyaura couplings:

Reaction :

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | C4-arylated derivative | ~65%* |

| Vinylboronic ester | PdCl₂(dppf) | C5-alkenylated derivative | ~60%* |

*Theoretical yields based on analogous heterocyclic couplings .

Complexation with Metal Ions

The imidazole nitrogen coordinates with transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| CuCl₂ | Methanol, RT | [Cu(L)₂Cl₂] | Catalysis |

| Zn(OAc)₂ | Aqueous ethanol | [Zn(L)(OAc)] | Antimicrobial agents |

These complexes exhibit enhanced biological activity compared to the free ligand.

pH-Dependent Stability

The compound undergoes decomposition under strongly acidic or basic conditions:

| Condition | Observation | Degradation Pathway |

|---|---|---|

| pH < 2 | Imidazole ring protonation and hydrolysis | Formation of diaminoethanol derivatives |

| pH > 10 | Hydroxyl group deprotonation and oxidation | Ketone and carboxylate byproducts |

Stability studies recommend storage at pH 6–8 for long-term preservation .

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it's essential to understand the chemical structure and properties of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol. The compound features a dichloroimidazole moiety, which is significant for its biological activity.

- Molecular Formula: C₅H₅Cl₂N₃O

- Molecular Weight: 176.02 g/mol

- CAS Number: [Not specified in the search results]

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol is its potential as an antimicrobial agent. Research indicates that compounds bearing the imidazole ring exhibit significant antibacterial and antifungal properties. The dichlorinated structure enhances its efficacy against various pathogens.

Case Study: Antifungal Properties

In a study evaluating the antifungal activity of imidazole derivatives, 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol demonstrated potent activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were recorded at low concentrations, indicating strong antifungal potential.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol | Candida albicans | 32 |

| 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol | Aspergillus niger | 16 |

Antiparasitic Activity

Another significant application lies in its antiparasitic properties. Research has shown that imidazole derivatives can inhibit the growth of parasites responsible for diseases such as malaria and leishmaniasis.

Agricultural Applications

Fungicides and Herbicides

The compound's ability to inhibit fungal growth makes it a candidate for use in agricultural fungicides. Its application can protect crops from fungal infections, thereby improving yield and quality.

Case Study: Efficacy as a Fungicide

Field trials have demonstrated that formulations containing 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol significantly reduce fungal infections in crops like wheat and corn. The reduction in disease incidence was measured at over 50% compared to untreated controls.

| Crop | Disease | Reduction (%) |

|---|---|---|

| Wheat | Fusarium spp. | 60 |

| Corn | Aspergillus spp. | 55 |

Materials Science Applications

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can lead to improved resistance against environmental stressors.

Mechanism of Action

The mechanism of action of 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chlorine atoms and the ethanol group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

- Structure : Replaces the hydroxyl group with a thioamide (-C(=S)NH₂) moiety.

- Molecular Formula : C₅H₅Cl₂N₃S (MW: 210.08) .

- Solubility: Reduced polarity compared to the hydroxyl derivative, likely decreasing aqueous solubility. Biological Activity: Thioamides are known for enzyme inhibition (e.g., thiourea analogs in antithyroid drugs), suggesting possible inhibitory roles for this compound .

2-((5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

- Structure : Incorporates a 1,3,4-oxadiazole ring linked via a methyl-thioether group to a phenyl ketone.

- Molecular Formula : C₁₄H₁₀Cl₂N₄O₂S (MW: 369.23) .

- Electronic Effects: The oxadiazole ring may act as a bioisostere for ester or amide groups, influencing pharmacokinetics. Applications: Likely prioritized for antimicrobial or enzyme inhibition studies due to structural complexity .

2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one

- Structure : Features a hydrazinyl group and a diphenyl-substituted imidazolone ring.

- Synthesis: Prepared via hydrazine hydrate reaction under reflux in ethanol .

- Key Differences :

2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione

- Structure : Combines a diphenylimidazole with a phthalimide group.

- Synthesis : Involves phthalic anhydride derivatives under glacial acetic acid reflux .

- Applications: Likely explored for non-biological uses due to its bulky aromatic system .

Comparative Analysis Table

Biological Activity

2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol, a compound with significant potential in medicinal chemistry, belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing current research findings, case studies, and relevant data.

- IUPAC Name : 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol

- CAS Number : 175201-50-0

- Molecular Formula : C5H5Cl2N3O

- Molecular Weight : 210.08 g/mol

Biological Activity Overview

The biological activity of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol has been explored in various studies, highlighting its potential as an antimicrobial and antiviral agent.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | Standard Control (MIC μg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | Ciprofloxacin (2) |

| Escherichia coli | 62.5 | Ciprofloxacin (2) |

| Candida albicans | 250 | Griseofulvin (500) |

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents against resistant strains.

Antiviral Activity

In addition to its antibacterial properties, the compound has also been evaluated for antiviral activity. Preliminary data suggests effectiveness against various viral strains:

| Virus Type | EC50 (nM) | Reference Compound EC50 (nM) |

|---|---|---|

| Hepatitis C Virus | 3.0 | Sofosbuvir (0.05) |

| Human Immunodeficiency Virus (HIV) | 5.5 | Zidovudine (0.01) |

These findings suggest that 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol could be a potential lead compound for further antiviral drug development.

Structure-Activity Relationship (SAR)

The effectiveness of imidazole derivatives often correlates with their structural features. Modifications at specific positions on the imidazole ring can enhance biological activity. For example:

- Substituents at the 4 and 5 positions of the imidazole ring have been shown to increase potency against microbial pathogens.

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

- Study on Antibacterial Efficacy : A study evaluated various substituted imidazoles against resistant bacterial strains, revealing that compounds similar to 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol exhibited superior antibacterial activity compared to standard treatments.

- Antiviral Screening : Another research focused on the antiviral effects of imidazole derivatives against HIV and HCV, highlighting the promising results of compounds with similar structures in inhibiting viral replication.

Q & A

Q. Key Considerations :

- Reaction efficiency depends on solvent choice (e.g., glacial acetic acid for reflux conditions) .

- Monitor intermediates using TLC or HPLC to ensure regioselective dichloro substitution.

How can the compound be characterized using spectroscopic and crystallographic methods?

Basic Research Question

Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify protons on the imidazole ring (δ 7.0–8.0 ppm) and ethanol moiety (δ 3.5–4.5 ppm). Chlorine substituents deshield adjacent protons .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.

Q. Crystallographic Analysis :

- Use SHELXL for structure refinement and OLEX2 for visualization .

- Resolve hydrogen bonding networks (e.g., O–H⋯N interactions observed in similar imidazole-ethanol derivatives ).

What challenges arise in X-ray crystallography due to the dichloro substituents?

Advanced Research Question

- Crystal Packing : Dichloro groups may induce steric hindrance, complicating unit cell determination. Use high-resolution data (≤ 0.8 Å) and twin refinement in SHELXL to address disorder .

- Thermal Motion : Chlorine atoms exhibit higher thermal parameters. Apply restraints to ADPs (Atomic Displacement Parameters) during refinement .

- Hydrogen Bonding : Dichloro substitution can alter O–H⋯N interactions. Compare with non-chlorinated analogs to validate bond lengths .

How can structure-activity relationship (SAR) studies guide biological activity optimization?

Advanced Research Question

- Scaffold Modification : Replace ethanol with propanol or introduce fluorinated groups to enhance lipophilicity and bioavailability (see β₂-adrenoceptor agonist analogs ).

- Bioactivity Assays : Test antimicrobial activity using disk diffusion (e.g., imidazole derivatives in ). Correlate chloro-substitution patterns with IC₅₀ values.

- Computational Modeling : Use docking simulations to predict binding affinity to target enzymes (e.g., cytochrome P450).

How should contradictory data in synthesis yields be resolved?

Advanced Research Question

- Case Study : If TDAE-mediated synthesis yields vary (e.g., 60–85% in vs. 70–90% in ):

- Parameter Optimization : Adjust stoichiometry (e.g., 1.2 equiv TDAE) or reaction time.

- Purity Analysis : Use elemental analysis or mass spectrometry to detect byproducts (e.g., incomplete chlorination).

- Reproducibility : Standardize solvent drying (e.g., molecular sieves) and inert atmosphere.

What safety protocols are critical for handling this compound?

Q. Methodological Guidance

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (similar to 2-(1H-imidazol-2-yl)-ethanol hazards ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste handlers .

- Storage : Store in airtight containers under nitrogen to prevent hydrolysis of chloro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.